Lipophilicity Gain vs. Des-Methoxy Analog
The target compound (CAS 1261520-73-3) has a computed XLogP3 of 3.5, whereas the closest structural analog, 5-[3-(trifluoromethoxy)phenyl]nicotinic acid (CAS 924854-23-9), which lacks the 2-methoxy substituent, has a reported LogP of 3.34540 [1]. The ΔlogP of approximately +0.15 to +0.2 is attributable to the 2-methoxy group and places the target compound closer to the optimal lipophilicity range (LogP 1–3) recommended for oral drug candidates, while still providing sufficient lipophilicity for membrane permeability [2].
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem computed); MW = 313.23 g/mol; TPSA = 68.7 Ų |
| Comparator Or Baseline | 5-[3-(Trifluoromethoxy)phenyl]nicotinic acid; LogP = 3.34540 (vendor-reported); MW = 283.20 g/mol; TPSA = 59.4 Ų |
| Quantified Difference | ΔLogP ≈ +0.15–0.2 (target more lipophilic); ΔMW = +30.03 g/mol; ΔTPSA = +9.3 Ų |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm; comparator LogP from BOC Sciences datasheet (method not specified). Cross-study comparison; note different computational methods may contribute to observed difference. |
Why This Matters
The incremental lipophilicity gain from the 2-methoxy group allows medicinal chemists to fine-tune logD without altering the core 5-aryl nicotinic acid pharmacophore, enabling SAR exploration around a fixed scaffold.
- [1] PubChem. Compound Summary: CID 53224298 — 2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid. XLogP3 = 3.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53224298. View Source
- [2] Müller, K. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia (Aarau). 2014, 68 (6), 356-362. doi:10.2533/chimia.2014.356. View Source
